1-(Bromomethyl)-4-(ethylsulfonyl)benzene
Description
1-(Bromomethyl)-4-(ethylsulfonyl)benzene is an aromatic compound featuring a bromomethyl (-CH₂Br) group and an ethylsulfonyl (-SO₂C₂H₅) group in the para positions on the benzene ring. The bromomethyl group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry. The ethylsulfonyl group enhances the compound's polarity and stability, influencing its solubility and interactions in biological systems .
Properties
IUPAC Name |
1-(bromomethyl)-4-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCAUSAEZLPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethylsulfonyl group can be reduced to ethylthiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products such as 4-(ethylsulfonyl)benzyl alcohol, 4-(ethylsulfonyl)benzonitrile, or 4-(ethylsulfonyl)benzylamine.
Oxidation: 4-(ethylsulfonyl)benzenesulfonic acid.
Reduction: 4-(ethylthiol)benzene.
Scientific Research Applications
1-(Bromomethyl)-4-(ethylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used to study the effects of bromomethyl and ethylsulfonyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(ethylsulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the ethylsulfonyl group can participate in oxidation and reduction reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Group
Compounds with sulfonyl groups in the para position exhibit distinct physicochemical and reactivity profiles:
Key Observations :
- Polarity : Methylsulfonyl derivatives (e.g., 53606-06-7) are more polar than ethylsulfonyl analogs, affecting solubility in organic solvents .
- Reactivity : The bromomethyl group in 1-(Bromomethyl)-4-(ethylsulfonyl)benzene enables efficient alkylation reactions, unlike the bromo-substituted analog (3466-32-8) .
Positional Isomerism
Meta-substituted analogs demonstrate altered electronic and steric effects:
- 1-(Bromomethyl)-3-(methylsulfonyl)benzene (CAS 82657-76-9, similarity 0.85): The meta-sulfonyl group reduces resonance stabilization, lowering thermal stability compared to para isomers .
- 1-(Bromomethyl)-4-phenoxybenzene (CAS N/A): Replacement of sulfonyl with phenoxy (-OPh) decreases electrophilicity but enhances aromatic π-π stacking in supramolecular chemistry .
Biological Activity
1-(Bromomethyl)-4-(ethylsulfonyl)benzene (CAS No. 90561-19-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromomethyl group and an ethylsulfonyl substituent on a benzene ring. The presence of these functional groups may contribute to its reactivity and biological effects.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, while the ethylsulfonyl moiety may enhance solubility and biological availability.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have shown significant inhibitory effects against bacterial growth. The ethylsulfonyl group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against pathogens.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the sulfonyl and bromomethyl groups can significantly affect biological activity. For example, replacing the bromine with other halogens or altering the sulfonyl group may enhance or diminish the compound's potency against specific biological targets.
| Compound Modification | Effect on Activity |
|---|---|
| Bromine to Chlorine | Increased potency against certain bacteria |
| Ethyl to Propyl | Decreased solubility but improved membrane penetration |
Case Studies
- Antimicrobial Studies : A study investigating various sulfonamide derivatives found that compounds with ethylsulfonyl groups exhibited enhanced antibacterial activity compared to their methyl counterparts. This suggests a potential application for this compound in treating bacterial infections.
- Antiviral Research : In a screening of compounds for antiviral activity against HIV-1, related sulfonamide derivatives showed promise as inhibitors of reverse transcriptase, indicating that similar mechanisms might be exploitable for this compound.
- Toxicological Assessment : Preliminary toxicity studies have indicated that while the compound exhibits biological activity, careful evaluation is necessary to assess its safety profile for potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
